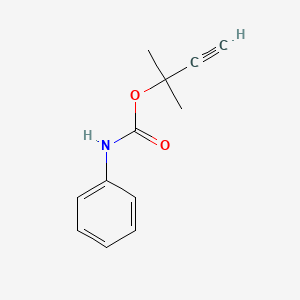![molecular formula C18H17N3O2S2 B5181153 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as AMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized and tested for its biological activity in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to have a range of biochemical and physiological effects in laboratory experiments. It has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to have antioxidant effects, reducing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar biological activity. It has also been shown to have good solubility in water and other solvents, making it easy to work with in the laboratory. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its relatively low potency compared to other compounds with similar biological activity, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its effectiveness in animal models and to identify potential mechanisms of action. Another area of interest is its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to determine its effectiveness in animal models and to identify potential mechanisms of action. Finally, more studies are needed to determine the safety and toxicity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in humans, as well as its potential for drug development.
Synthesemethoden
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 2-[(4-methyl-2-quinolinyl)thio]acetic acid with 5-acetyl-4-methyl-1,3-thiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide as a yellow solid, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective and anti-inflammatory effects, and has been tested in various animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has also been studied for its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-10-8-16(20-14-7-5-4-6-13(10)14)24-9-15(23)21-18-19-11(2)17(25-18)12(3)22/h4-8H,9H2,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJAJENHHHCVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC(=C(S3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)

![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)

![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)